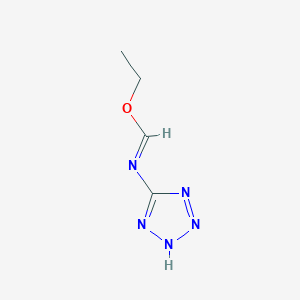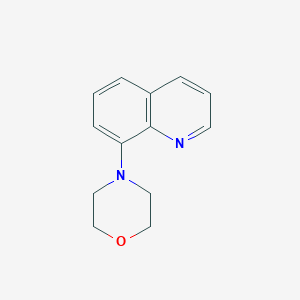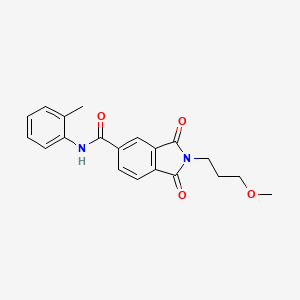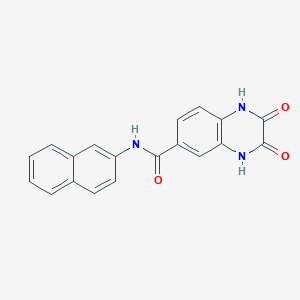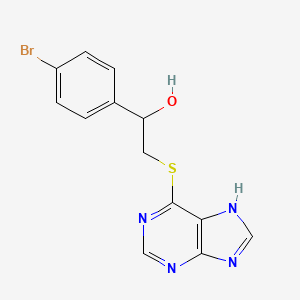
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a purine ring, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol typically involves multiple steps, starting with the preparation of the purine derivative and the benzenemethanol derivative. The key steps include:
Bromination: Introduction of the bromine atom into the benzenemethanol structure.
Thioether Formation: Coupling of the purine derivative with the brominated benzenemethanol through a thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or nitriles.
Scientific Research Applications
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-alpha-methylbenzenemethanol: Similar structure but lacks the purine ring.
6-Bromo-1H-purin-2-ylthio-methylbenzenemethanol: Similar structure with a different position of the bromine atom.
Uniqueness
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is unique due to the presence of both the bromine atom and the purine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
CAS No. |
106609-68-1 |
|---|---|
Molecular Formula |
C13H11BrN4OS |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(7H-purin-6-ylsulfanyl)ethanol |
InChI |
InChI=1S/C13H11BrN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10,19H,5H2,(H,15,16,17,18) |
InChI Key |
AJWAPHOSPGHEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=NC=NC3=C2NC=N3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


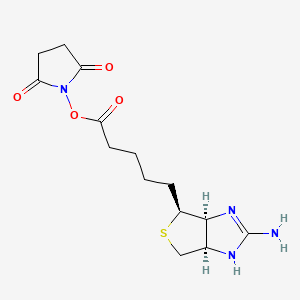
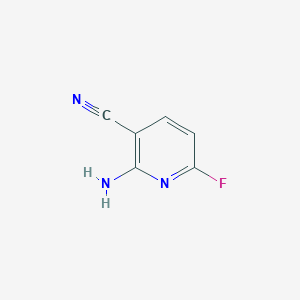

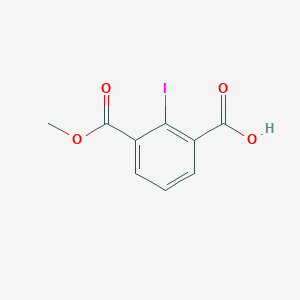
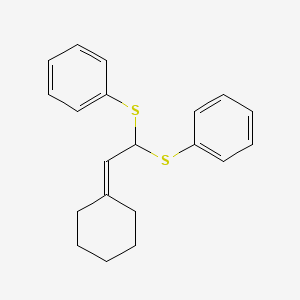
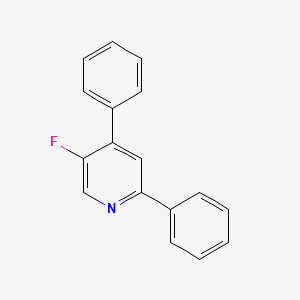
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
